

A Comparative Analysis of Cyclobutyl(cyclopropyl)methanone and Structurally Related Ketones

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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **cyclobutyl(cyclopropyl)methanone** with other ketones featuring small, strained ring systems: dicyclopropyl ketone, cyclopropyl methyl ketone, and cyclobutyl methyl ketone. This document aims to be a valuable resource by summarizing key physicochemical properties, outlining experimental protocols for their synthesis and reactivity studies, and discussing their potential applications based on available data.

Physicochemical Properties

The unique structural features of these ketones, particularly the presence of strained cyclopropyl and cyclobutyl rings, significantly influence their physical and chemical properties. A summary of these properties is presented below.

Property	Cyclobutyl(cyclopropyl)methanone	Dicyclopropyl Ketone	Cyclopropyl Methyl Ketone	Cyclobutyl Methyl Ketone
CAS Number	14114-01-3[1]	1121-37-5[2][3][4][5]	765-43-5	3019-25-8[6][7][8]
Molecular Formula	C ₈ H ₁₂ O[1]	C ₇ H ₁₀ O[2][4]	C ₅ H ₈ O	C ₆ H ₁₀ O[6]
Molecular Weight (g/mol)	124.18[1]	110.15[4]	84.12	98.14[6][7]
Boiling Point (°C)	Not available	160-162[2][9]	114	137-139[7][10]
Density (g/mL at 25°C)	Not available	0.977[2][9]	0.849	0.902[7][10]
Refractive Index (n ₂₀ /D)	Not available	1.467[2][9]	1.424	1.432[7]
Appearance	Not available	Clear colorless to yellowish liquid[2][3][9]	Colorless liquid	Clear colorless to yellow-greenish liquid[6]

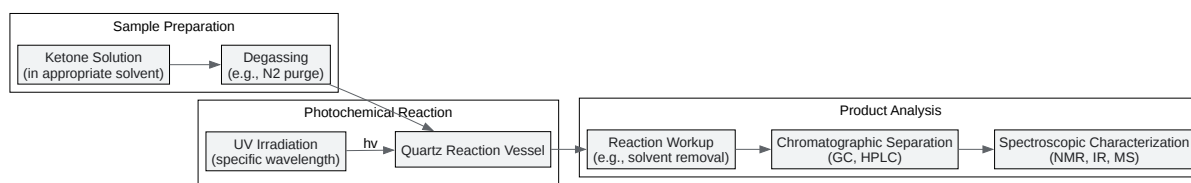
Synthesis and Reactivity

The reactivity of these ketones is largely dictated by the ring strain of the cyclopropyl and cyclobutyl moieties. The cyclopropyl group, with its significant angle strain, often participates in ring-opening reactions. The cyclobutyl ring, while less strained, can also undergo ring expansion and cleavage under certain conditions.

2.1. General Reactivity and Ring Strain

The presence of the carbonyl group activates the adjacent cyclopropyl ring, making it susceptible to cleavage and rearrangement, particularly under photochemical conditions. The cyclobutyl ring is also prone to reactions that relieve its strain, such as ring expansion to form cyclopentanone derivatives.

The experimental workflow for a typical photochemical rearrangement study of these ketones is outlined below.



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Figure 1. General workflow for a photochemical reaction experiment.

2.2. Synthesis Protocols

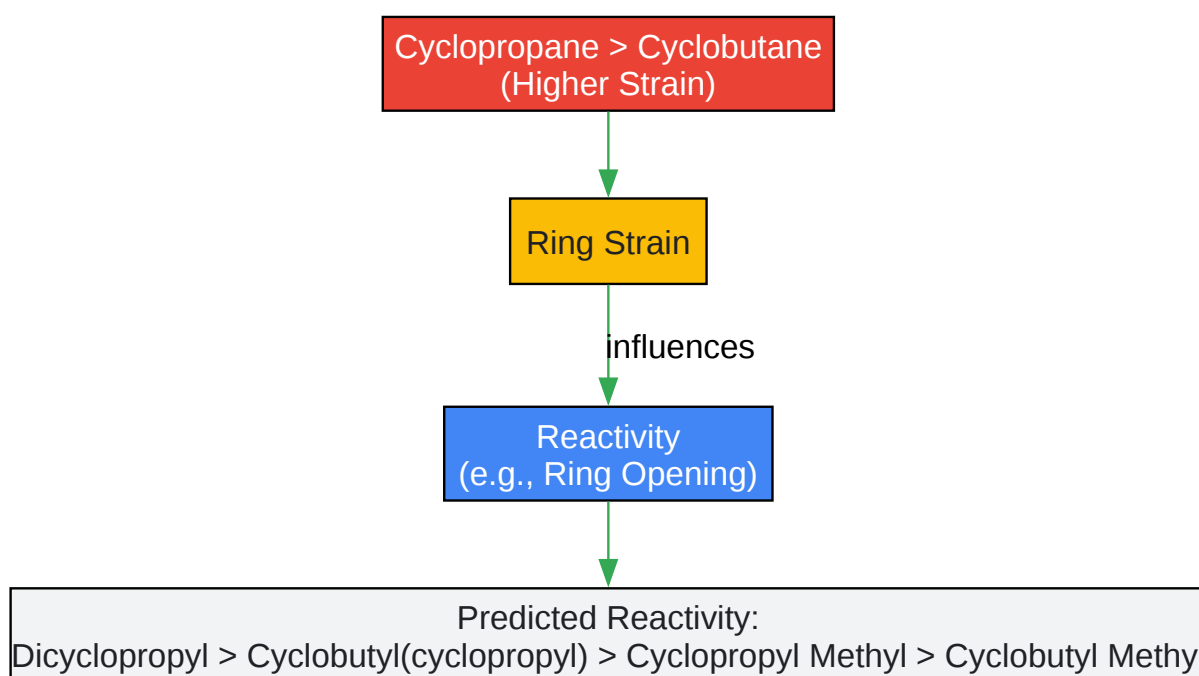
- Synthesis of Dicyclopropyl Ketone: A common method involves the treatment of 1,7-dichloro-4-heptanone with a strong base, such as sodium hydroxide. The reaction proceeds via an intramolecular cyclization.^{[2][11]}
 - Protocol: To a solution of 1,7-dichloro-4-heptanone in a suitable solvent, add a 20% aqueous solution of sodium hydroxide. Reflux the mixture with vigorous stirring for 30 minutes. The product, dicyclopropyl ketone, can then be isolated by steam distillation.^[11]
- Synthesis of Cyclobutyl Methyl Ketone: This ketone can be synthesized by the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.^[12]
 - Protocol: React cyclobutanecarbonyl chloride with the magnesium salt of diethyl malonate. The resulting intermediate is then hydrolyzed and decarboxylated to yield cyclobutyl methyl ketone.

2.3. Comparative Reactivity

While direct comparative studies are limited, the known reactivity of related structures suggests the following trends:

- **Photochemical Reactions:** Cyclopropyl ketones are well-documented to undergo Norrish Type I cleavage, leading to diradical intermediates that can rearrange to form various products. The presence of two strained rings in **cyclobutyl(cyclopropyl)methanone** and dicyclopropyl ketone would likely lead to complex photochemical behavior with multiple potential rearrangement pathways.
- **Acid-Catalyzed Ring Opening:** The high ring strain of the cyclopropyl group makes it susceptible to ring-opening under acidic conditions. A comparative study of the reaction rates of these ketones in the presence of a Brønsted acid could provide quantitative data on their relative reactivity.

The logical relationship for predicting the relative reactivity based on ring strain is depicted below.



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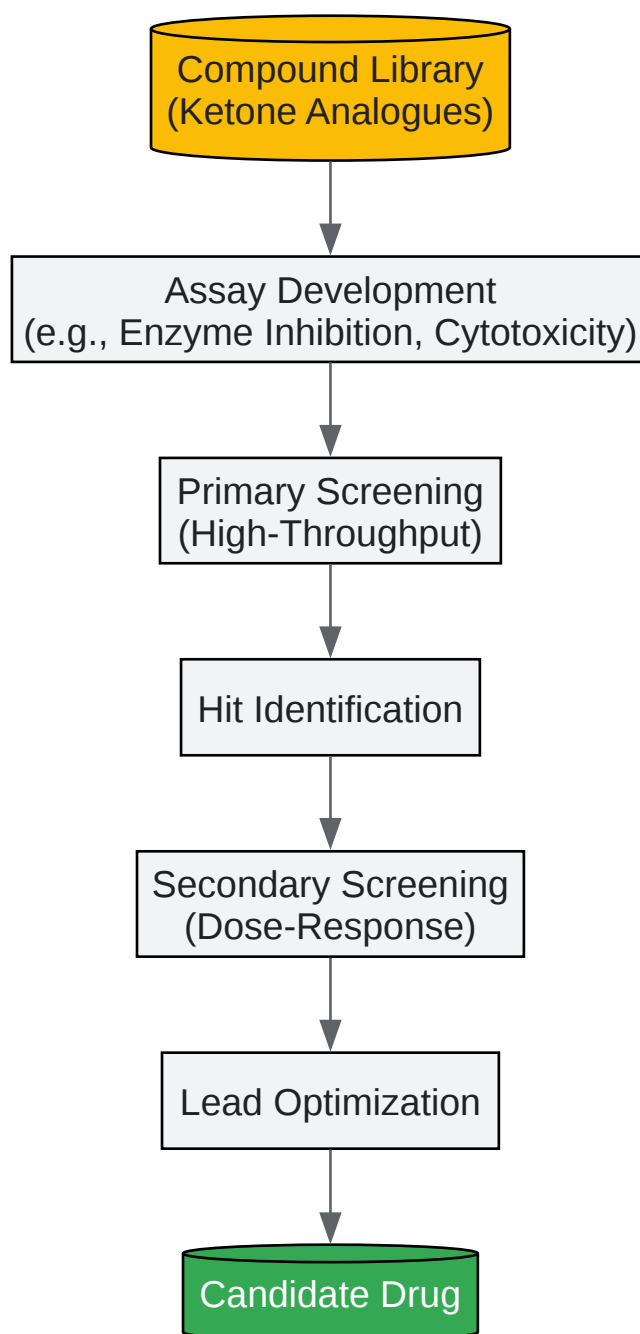
Figure 2. Predicted reactivity based on ring strain.

Biological Activity

The biological activities of compounds containing cyclopropyl and cyclobutyl rings are of significant interest in drug discovery. The strained rings can impart unique conformational constraints and metabolic stability to molecules.

- **Cyclopropyl Moieties in Bioactive Molecules:** The cyclopropyl group is a feature in various biologically active compounds, exhibiting a range of activities including enzyme inhibition. For instance, certain cyclopropylamines act as suicide inhibitors of cytochrome P450 enzymes through a ring-opening mechanism.[\[13\]](#)
- **Cyclobutyl Moieties in Bioactive Molecules:** The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere for other groups, offering a three-dimensional scaffold that can enhance pharmacological properties. Synthesis of 12,13-cyclobutyl epothilones has been explored for their potential as antineoplastic agents.[\[14\]](#)

A systematic biological screening of **cyclobutyl(cyclopropyl)methanone** and its analogues is necessary to fully elucidate their therapeutic potential. A proposed workflow for such a screening is presented below.



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Figure 3. Workflow for biological screening of ketone analogues.

Conclusion and Future Directions

Cyclobutyl(cyclopropyl)methanone represents a unique chemical scaffold with potential for diverse applications in organic synthesis and medicinal chemistry. Its reactivity, influenced by the presence of two different strained rings, offers opportunities for the development of novel

synthetic methodologies. While physicochemical data for related ketones are available, a comprehensive, direct comparison of the reactivity and biological activity of **cyclobutyl(cyclopropyl)methanone** remains an area ripe for investigation. Future research should focus on quantitative experimental studies to elucidate the kinetic and thermodynamic parameters of its reactions and a systematic evaluation of its biological profile to unlock its full potential in drug discovery and development.

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